Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]- Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]-
Brand Name: Vulcanchem
CAS No.: 16699-10-8
VCID: VC0232090
InChI: InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6+
SMILES: CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol

Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]-

CAS No.: 16699-10-8

Main Products

VCID: VC0232090

Molecular Formula: C18H15N3O

Molecular Weight: 289.3 g/mol

Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]- - 16699-10-8

CAS No. 16699-10-8
Product Name Benzenamine, N-methyl-N-nitroso-4-[2-(4-quinolinyl)ethenyl]-
Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
IUPAC Name N-methyl-N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]nitrous amide
Standard InChI InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6+
Standard InChIKey IJOCQJGYYDLLAT-RMKNXTFCSA-N
Isomeric SMILES CN(C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N=O
SMILES CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O
Canonical SMILES CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O
Synonyms NSC 101984
NSC-101984
PubChem Compound 5284422
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator